
N-(3,4-dichlorophenyl)-3-nitrobenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3,4-dichlorophenyl)-3-nitrobenzenecarboximidamide” is a complex organic compound. It likely contains a carboximidamide group (-C(=NH)NH2) attached to a 3-nitrobenzene ring and a 3,4-dichlorophenyl group .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds such as “N-(3,4-dichlorophenyl)methyl oxamic acid ethyl ester” have been synthesized through reactions involving substituted aryl amines and phosgene .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, related compounds such as “ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate” have been used as organocatalysts for Mitsunobu reactions .
Aplicaciones Científicas De Investigación
Anti-Oxidant, Anti-Inflammatory, and Anti-Angiogenic Properties in Ocular Diseases
Research highlights the potential of compounds like Resveratrol (3,4′,5 trihydroxy-trans-stilbene), showing anti-oxidant, anti-inflammatory, and anti-angiogenic effects that could be beneficial in treating human ocular diseases based on animal models and in vitro experiments (Lançon, Frazzi, & Latruffe, 2016).
Environmental Impact of Chlorophenols
The environmental and health impacts of Chlorophenols, a group of chemicals related to the compound of interest, have been extensively reviewed, focusing on their roles as precursors to more harmful compounds like dioxins in processes like Municipal Solid Waste Incineration (MSWI) (Peng et al., 2016).
Antibody-Based Detection Methods
Advancements in antibody-based detection methods for environmental and food analysis provide insights into the monitoring and analysis of hazardous chemicals, including those related to the structure of interest, showcasing the application of these techniques in detecting harmful residues in various environments (Fránek & Hruška, 2018).
Toxicity Studies of Related Compounds
Studies on the toxicity, degradation, and environmental presence of related compounds like 2,4-D herbicides offer insights into the potential toxicological profiles and environmental behaviors of complex organic compounds, suggesting areas for further research and monitoring (Zuanazzi, Ghisi, & Oliveira, 2020).
Water Treatment and Environmental Protection
Research into the treatment of high-strength and refractory wastewater with aerobic granular sludge highlights the importance of innovative approaches to managing and mitigating the environmental impacts of hazardous organic compounds in water systems (Huang Xi, 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
N'-(3,4-dichlorophenyl)-3-nitrobenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O2/c14-11-5-4-9(7-12(11)15)17-13(16)8-2-1-3-10(6-8)18(19)20/h1-7H,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXQGKABTYEGBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=NC2=CC(=C(C=C2)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

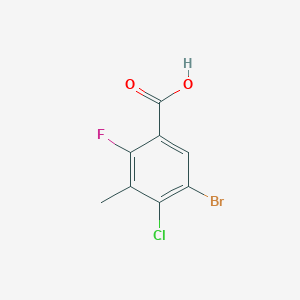
![5-(2-methylbenzyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2471671.png)
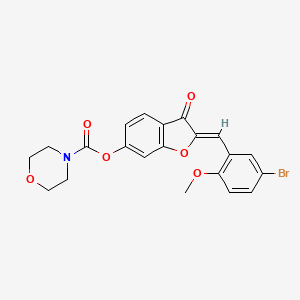
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-sulfonamide](/img/structure/B2471674.png)
![8-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B2471675.png)
![Ethyl 4-{3-[(4-chlorobenzyl)oxy]-2-hydroxypropyl}-1-piperazinecarboxylate hydrochloride](/img/structure/B2471676.png)
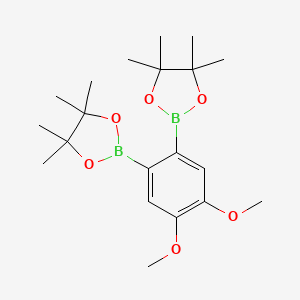
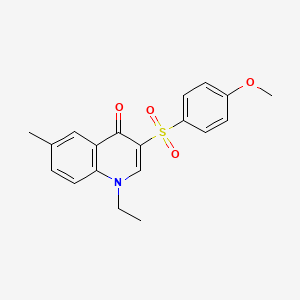


![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2471688.png)
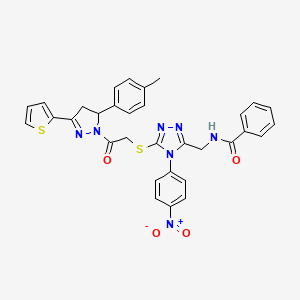
![2-Chloro-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylacetamide](/img/structure/B2471690.png)
![N-[2-(1-Hydroxycyclohexyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2471691.png)